N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Melatonin receptor pharmacology Circadian rhythm research GPCR ligand screening

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide (CAS 215789-23-4) is a synthetic indole–furan hybrid with a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol. Its structure integrates a tryptamine-derived indole-3-ethylamine scaffold with a furan-2-carbonyl moiety, placing it at the intersection of melatoninergic ligands and heterocyclic antimicrobial chemotypes.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B2822366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O2/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18)
InChIKeyDRMVPEKPNDBZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide: A Dual-Target Indole–Furan Hybrid for Melatonin Receptor and Antimicrobial Research


N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide (CAS 215789-23-4) is a synthetic indole–furan hybrid with a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol. Its structure integrates a tryptamine-derived indole-3-ethylamine scaffold with a furan-2-carbonyl moiety, placing it at the intersection of melatoninergic ligands and heterocyclic antimicrobial chemotypes. This compound is catalogued in the PDSP Ki Database for melatonin receptor binding [1] and in BindingDB for antibacterial activity against Enterococcus faecalis [2], establishing it as a dual-purpose pharmacological probe rather than a single-target screening compound.

Why N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide Cannot Be Replaced by Generic Indole Carboxamides or Melatonin Analogs


Generic indole-2-carboxamides and simple melatonin analogs such as agomelatine or ramelteon are optimized for single-target pharmacology (EGFR/CDK2 inhibition or MT1/MT2 agonism, respectively) [1]. In contrast, N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide possesses a unique C-3 ethyl-furan-2-carboxamide architecture that yields simultaneous melatonin receptor affinity plus antibacterial activity against Gram-positive vancomycin-resistant Enterococcus [2]. Substituting with a close structural analog such as N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide (CAS 775290-13-6) introduces a 5-methyl substituent that alters logP and hydrogen-bonding capacity, potentially eliminating one or both of these orthogonal activities . This dual-target profile makes the compound non-interchangeable in any experimental system where both melatonin receptor engagement and antimicrobial readouts are required.

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide Relative to Closest Analogs


Melatonin MT1 and MT2 Receptor Binding Affinity Differentiates This Furan-2-Carboxamide from Indole-2-Carboxamide Kinase Inhibitors

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has been profiled against melatonin receptor types 1A (sheep) and 1B (human) and its Ki values are curated in the PDSP Ki Database [1]. This melatonin receptor binding activity is absent from the indole-2-carboxamide series 5a–k and 7 reported as EGFR/CDK2 dual inhibitors, which show antiproliferative IC50 values in the low micromolar range against MCF-7 and HCT-116 cells but no measurable melatonin receptor engagement [2]. The structural basis for this divergence is the C-3 ethyl-furan-2-carboxamide side chain, which mimics the acetamidoethane side chain of melatonin, as opposed to the C-2 carboxamide geometry required for kinase ATP-pocket binding.

Melatonin receptor pharmacology Circadian rhythm research GPCR ligand screening

Antibacterial Activity Against Vancomycin-Resistant Enterococcus faecalis (IC50 3.19 μM) Is Absent in Standard Melatonin Agonists

The target compound demonstrates antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3,190 nM (3.19 μM) in a 2-fold microtiter broth dilution assay with 18 h incubation [1]. This Gram-positive antibacterial activity is not shared by clinically used melatonin receptor agonists such as agomelatine, ramelteon, or tasimelteon, which are devoid of direct antibacterial action. The activity also distinguishes the compound from simpler furan-2-carboxamides lacking the indole-3-ethyl substituent, which typically show antibiofilm rather than direct growth-inhibitory effects against Pseudomonas aeruginosa [2].

Antimicrobial resistance Gram-positive antibacterial Enterococcus faecalis

Physicochemical Property Profile (logP 2.12–2.22, PSA 58.03 Ų) Offers a Distinct Developability Window Versus 5-Substituted Indole Analogs

The target compound exhibits a calculated logP of 2.12–2.22 and a polar surface area (PSA) of 58.03 Ų , placing it within favorable drug-like space. Its closest 5-substituted analog, N-[2-(5-methyl-1H-indol-3-yl)ethyl]furan-2-carboxamide (CAS 775290-13-6, MW 268.12), has a higher molecular weight and increased lipophilicity due to the 5-methyl group, altering hydrogen-bond donor/acceptor balance and predicted membrane permeability . Similarly, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide introduces an additional hydrogen-bond acceptor site, which shifts PSA and logP in ways that may affect CNS penetration and solubility . The unsubstituted indole ring of the target compound therefore offers a cleaner scaffold for systematic SAR exploration.

Drug-likeness Physicochemical profiling Lead optimization

Dual-Target Pharmacological Fingerprint (Melatonin Receptor + Antibacterial) Is Not Replicated by MMP-9-Inhibiting 3-Indolyl Furanoids

The 3-indolyl furanoid compound 3g (methoxy substitution at the 4-position of indole) inhibits MMP-9 activity with an IC50 in the low micromolar range and prevents NSAID-induced gastric ulceration in vivo [1]. While 3g shares the indole–furan pharmacophore with the target compound, its biological profile is restricted to MMP-9 inhibition and gastroprotection, with no reported melatonin receptor binding or direct antibacterial activity. Conversely, the target compound shows melatonin receptor engagement and anti-Enterococcus activity but has not been profiled for MMP-9 inhibition. This illustrates that even minor substitutional changes within the 3-indolyl furanoid class redirect biological activity toward entirely different target profiles.

Polypharmacology Dual-target screening Indole furanoid chemotype

Commercially Available Purity (98%) and Vendor Documentation Enable Reproducible Procurement for Target Validation Studies

The target compound is commercially available from multiple independent suppliers at 98% purity with full analytical documentation including NMR spectra and hazard classification . This is a procurement-relevant differentiator from the 3-indolyl furanoids 3g and 3c, which are not commercially listed and require in-house synthesis via multi-step routes starting from indomethacin [1]. The availability of the unsubstituted parent compound as an off-the-shelf research chemical reduces lead time for initial screening from weeks (synthesis required) to days (direct purchase).

Chemical procurement Reproducibility Quality control

High-Impact Application Scenarios for N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide Based on Verified Differentiation Evidence


Melatonin Receptor Pharmacological Probe for MT1/MT2 Binding Studies

Use as a reference ligand in competitive radioligand binding assays targeting melatonin MT1 and MT2 receptors. The compound is catalogued in the PDSP Ki Database with curated affinity data, enabling its use as a calibration standard or comparator for novel melatoninergic ligands [1]. Its furan-2-carboxamide side chain provides a structurally distinct pharmacophore compared to the acetamido side chain of melatonin itself, facilitating SAR studies on the C-3 amidoethane linker region.

Gram-Positive Antibacterial Screening Scaffold Targeting Vancomycin-Resistant Enterococcus

Employ as a starting scaffold for antimicrobial screening against drug-resistant Gram-positive pathogens. The demonstrated IC50 of 3.19 μM against E. faecalis CECT 481 supports its use as a hit compound for medicinal chemistry optimization targeting vancomycin-resistant Enterococci [2]. The indole–furan hybrid chemotype offers a scaffold distinct from conventional oxazolidinone or glycopeptide antibiotics.

Dual-Target Polypharmacology Research Combining Melatonin Receptor and Antimicrobial Endpoints

Deploy in polypharmacology studies that simultaneously interrogate melatonin receptor modulation and antimicrobial activity. The compound's orthogonal target engagement profile makes it uniquely suited for investigating potential links between circadian rhythm disruption and infection susceptibility, a growing area of biomedical research [1][2].

Systematic SAR Expansion Using an Unsubstituted Indole–Furan Parent Scaffold

Use as the unsubstituted parent compound for systematic structure–activity relationship (SAR) campaigns. Unlike pre-functionalized 5-methyl or 5-methoxy analogs that introduce confounding physicochemical changes, the target compound provides a clean baseline for exploring substitutions at the indole C-4, C-5, C-6, and C-7 positions, as well as modifications of the furan ring . This scaffold is commercially available at 98% purity, enabling rapid procurement for parallel synthesis programs .

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.